![molecular formula C17H15Cl2NO4 B2564167 4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate CAS No. 338404-03-8](/img/structure/B2564167.png)
4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate
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Description
“4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate” is a chemical compound with the molecular formula C17H15Cl2NO4 . It’s also known by other names such as “4-methoxyphenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate” and "Propanoic acid, 3-[[(2,6-dichlorophenyl)methoxy]imino]-, 4-methoxyphenyl ester" .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 499.0±55.0 °C, and its density is predicted to be 1.27±0.1 g/cm3 .Scientific Research Applications
Synthesis and Liquid Crystalline Properties
A study focused on synthesizing mesogenic series with Schiff base-ester central linkage involving disubstituted naphthalene rings, including compounds related to "4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate". These compounds exhibited mesomorphism, showcasing enantiotropic nematic and smectic A mesophases, highlighting their potential in liquid crystal technology (Thaker et al., 2012).
Decomposition of Benzoquinone-Imine Dyes
Another study investigated the hydroxide-catalysed decomposition of benzoquinone-imine dyes, which are structurally related to the query compound. This research provides insights into the kinetic behavior of these compounds and their potential applications in dye technology and environmental degradation of organic dyes (Barra et al., 2004).
Synthesis of Morpholine Derivatives
Morpholine derivatives synthesized from related compounds demonstrate applications in medicinal chemistry and organic synthesis. The study by Tan Bin (2011) on the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride outlines a method with potential relevance in pharmaceutical synthesis and research (Tan Bin, 2011).
Novel Copolymers Preparation
Research on novel copolymers of vinyl acetate with oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including structural analogs of the query compound, provides insights into materials science, especially in the development of new polymeric materials with potential applications in industry and technology (Barilla et al., 2021).
Thermodynamic Properties in Organic Solutions
A study on the thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions sheds light on the solubility and interaction of related compounds with solvents, which is crucial for understanding their behavior in various chemical processes and applications (Ridka et al., 2019).
properties
IUPAC Name |
(4-methoxyphenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-22-12-5-7-13(8-6-12)24-17(21)9-10-20-23-11-14-15(18)3-2-4-16(14)19/h2-8,10H,9,11H2,1H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLRVLMLEBEXOM-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CC=NOCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)C/C=N\OCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate |
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